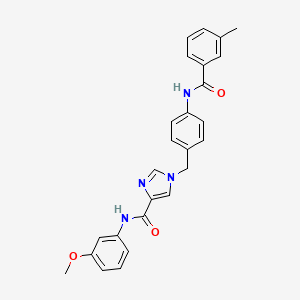

![molecular formula C23H17BrN4S B2880836 7-(4-溴苯基)-5-苯基-N-(噻吩-2-基甲基)-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 477231-59-7](/img/structure/B2880836.png)

7-(4-溴苯基)-5-苯基-N-(噻吩-2-基甲基)-7H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

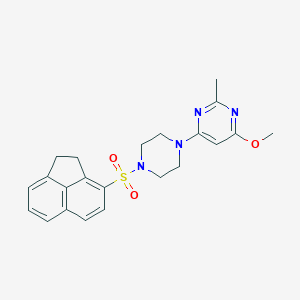

This compound is a derivative of thieno[3,2-d]pyrimidin-4-amine . It’s part of a class of compounds that have been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a pyrimidine core . The structural simplicity of this compound makes it an attractive scaffold to explore structure–activity-relationship (SAR) studies .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been synthesized through various reactions .科学研究应用

合成与结构分析

- 吡咯并[2,3-d]嘧啶衍生物已被合成用于结构分析,证明了取代基对杂环环定位的影响,这可能影响它们的生物活性 (S. Asaftei 等人,2009)。

潜在的抗菌和抗肿瘤活性

- 某些嘧啶衍生物是抗肿瘤药物合成中的中间体,特别是作为小分子抑制剂 (文辉甘等人,2021)。

- 合成的三环化合物,包括吡咯并[2,3-d]嘧啶类似物,已显示出显着的抗菌和抗真菌活性,表明具有抗菌应用的潜力 (M. Mittal 等人,2011)。

生物过程的抑制

- 新型吡咯并[2,3-d]嘧啶衍生物已被确定为 NF-κB 诱导激酶 (NIK) 的抑制剂,为开发新的牛皮癣治疗方法奠定了基础 (玉琴朱等人,2020)。

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that play crucial roles in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to the active site of CDKs, preventing their interaction with cyclins, the proteins that activate CDKs . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Primarily, it disrupts the cell cycle , preventing cells from progressing through the G1/S and G2/M transitions . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body.

Result of Action

The result of this compound’s action is the inhibition of cell division . By disrupting the cell cycle, it can induce cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or other drugs, can also impact its efficacy .

未来方向

属性

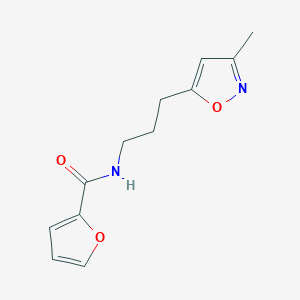

IUPAC Name |

7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4S/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGKKCNVNPEMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CS4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

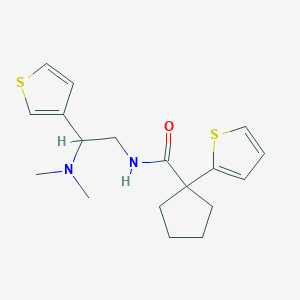

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

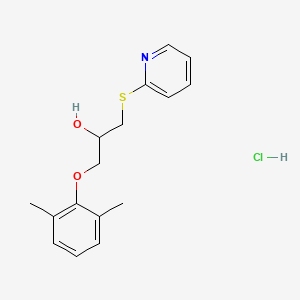

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

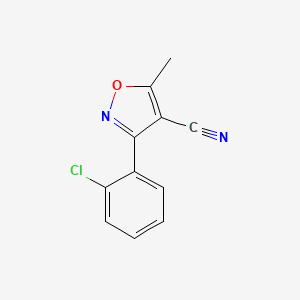

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)